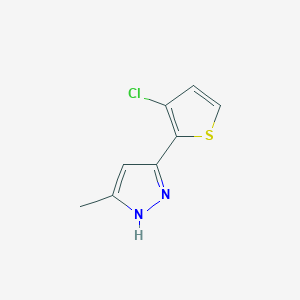![molecular formula C19H18N2O3 B2665315 (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 691869-97-3](/img/structure/B2665315.png)
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of related benzothiazole derivatives is as corrosion inhibitors for carbon steel in acidic solutions. Hu et al. (2016) synthesized benzothiazole derivatives to explore their corrosion inhibiting effects against steel in a 1 M HCl solution. These derivatives demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors from the benzothiazole family. The study utilized electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, revealing that these inhibitors could adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).
Synthesis of Structurally Diverse Compounds
Roman (2013) reported the generation of a structurally diverse library of compounds starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This compound underwent various alkylation and ring closure reactions, producing a wide range of derivatives, including dithiocarbamates, thioethers, and other cyclic compounds. This research highlights the versatility of related compounds in synthesizing a diverse set of chemicals for further potential applications (Roman, 2013).
Antifungal Agents
Illicachi et al. (2017) synthesized novel vanillin-chalcones and their derivatives, exhibiting significant antifungal activity against various fungal species. These compounds, related by structure to the compound , showed better activities than their pyrazoline counterparts against tested fungi, demonstrating the potential of such derivatives as antifungal agents. The study also utilized density functional theory (DFT) calculations to correlate electronic properties with antifungal activities, suggesting a promising approach for designing new antifungal compounds (Illicachi et al., 2017).
Peptide Coupling
Brunel et al. (2005) developed an efficient method for the peptide coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP). This method facilitated the synthesis of various substituted amino acid derivatives with high chemical yields, illustrating an important application in peptide synthesis and highlighting the versatility of dimethylamino-containing compounds in facilitating organic synthesis (Brunel et al., 2005).
Antimicrobial Activity
Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives showing significant in vitro antibacterial activity. These compounds, synthesized from precursors including dimethylamino-containing compounds, were evaluated against various bacterial strains, demonstrating their potential as antimicrobial agents. The study highlights the relevance of structurally related compounds in the development of new antimicrobial substances (Kumar et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)11-10-18(22)14-6-9-17-16(12-14)19(24-20-17)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGQWHBBRCZPT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

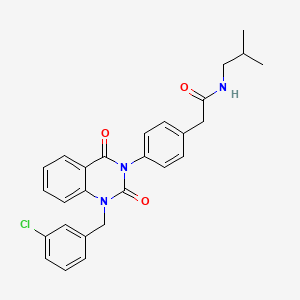
![(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2665234.png)
![N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2665235.png)
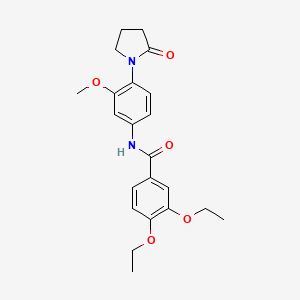

![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)
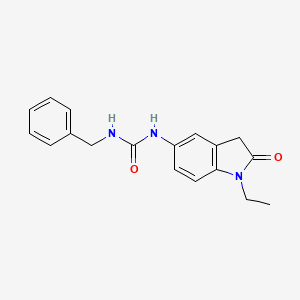

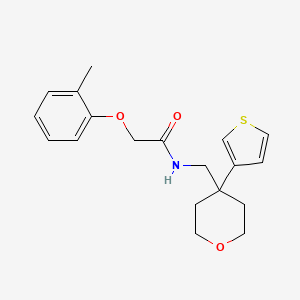
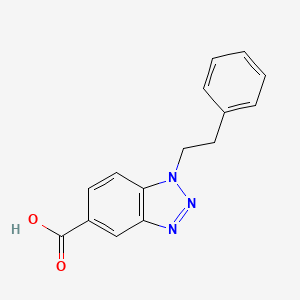
![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)

